
Phosphoric acid--4-benzylpiperidine (3/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid–4-benzylpiperidine (3/2) is a compound that combines phosphoric acid and 4-benzylpiperidine in a specific stoichiometric ratio. Phosphoric acid is a mineral acid commonly used in various industrial and chemical processes, while 4-benzylpiperidine is a piperidine derivative known for its applications in medicinal chemistry and as a research chemical.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–4-benzylpiperidine (3/2) typically involves the reaction of phosphoric acid with 4-benzylpiperidine under controlled conditions. The process may include:
Mixing: Combining phosphoric acid and 4-benzylpiperidine in a specific molar ratio.
Heating: Applying heat to facilitate the reaction, often at temperatures ranging from 50°C to 100°C.
Stirring: Continuous stirring to ensure uniform mixing and reaction.
Purification: Isolating the product through crystallization or other purification techniques.
Industrial Production Methods
Industrial production of phosphoric acid–4-benzylpiperidine (3/2) may involve large-scale reactors and automated systems to control temperature, pressure, and mixing. The use of catalysts and advanced purification methods ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Phosphoric acid–4-benzylpiperidine (3/2) can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions may produce various substituted piperidine compounds.
科学的研究の応用
Phosphoric acid–4-benzylpiperidine (3/2) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of phosphoric acid–4-benzylpiperidine (3/2) involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a monoamine releasing agent, influencing neurotransmitter levels and signaling pathways. The compound’s effects are mediated through its binding to receptors and enzymes, leading to various physiological responses.
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: A closely related compound with similar structural features.
Benzylpiperazine: Another piperidine derivative with distinct pharmacological properties.
Tetrahydroisoquinoline: A compound with structural similarities and different biological activities.
Uniqueness
Phosphoric acid–4-benzylpiperidine (3/2) is unique due to its specific combination of phosphoric acid and 4-benzylpiperidine, resulting in distinct chemical and biological properties. Its specific stoichiometric ratio and the resulting interactions make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
869199-25-7 |
|---|---|
分子式 |
C24H43N2O12P3 |
分子量 |
644.5 g/mol |
IUPAC名 |
4-benzylpiperidine;phosphoric acid |
InChI |
InChI=1S/2C12H17N.3H3O4P/c2*1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;3*1-5(2,3)4/h2*1-5,12-13H,6-10H2;3*(H3,1,2,3,4) |
InChIキー |
PXJCDXDFYZUJIF-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CC2=CC=CC=C2.C1CNCCC1CC2=CC=CC=C2.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane](/img/structure/B12531126.png)
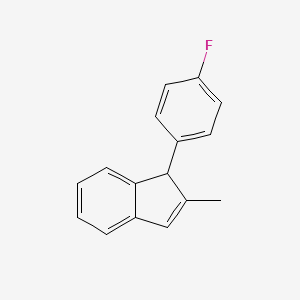


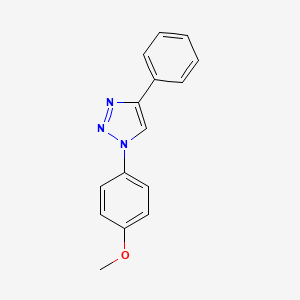
![4-[Dibutyl(chloro)stannyl]but-3-en-1-ol](/img/structure/B12531159.png)
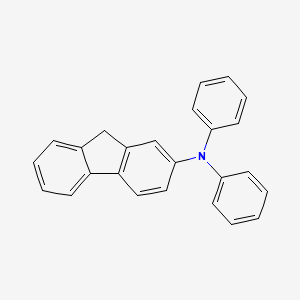

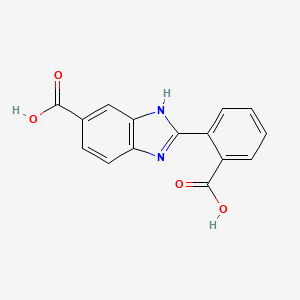
![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
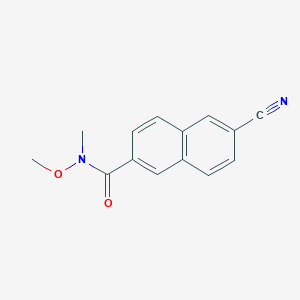

![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)

